![molecular formula C13H25NO B13325039 2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine is a complex organic compound that features a cyclohexane ring substituted with an amine group and a tetrahydro-2H-pyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine, which is then reacted with a cyclohexanone derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-pressure hydrogenation reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with various functional groups through halogenation or other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The tetrahydro-2H-pyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydropyran: A simpler compound with similar structural features but lacking the cyclohexane ring and amine group.
Tetrahydro-2-methyl-2H-pyran: Another related compound with a similar pyran ring but different substituents.
Uniqueness
2-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an amine group, and a tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-11-4-2-3-5-13(11)14-10-12-6-8-15-9-7-12/h11-14H,2-10H2,1H3 |
InChI Key |
FGEGZAOWJSRXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



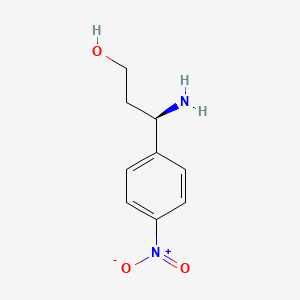
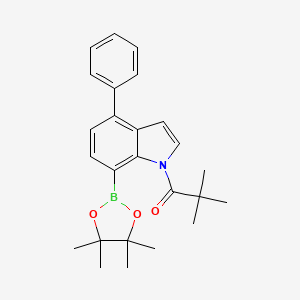
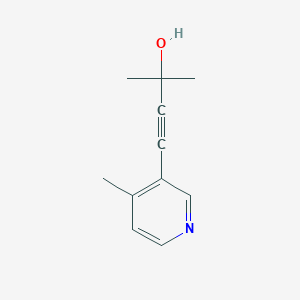
![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)
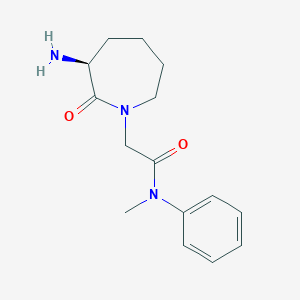
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
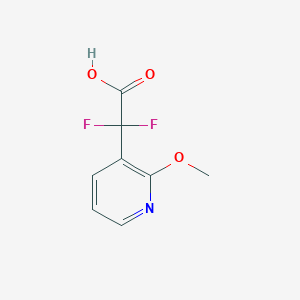


![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
